{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol
Description
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol (CAS: 1315367-16-8) is a piperidine derivative characterized by a trifluoromethylphenyl group at position 2, a methyl group at position 1, and a hydroxymethyl substituent at position 3 of the piperidine ring. Its molecular weight is 273.30 g/mol, with a purity of 95% in commercial samples . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may contribute to hydrogen bonding in biological systems.
Properties
IUPAC Name |
[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZHTFMWFSPRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-Methyl-3-Amino-3-Aryl-Piperidine Intermediates
A key intermediate class for preparing substituted piperidines such as the target compound is N-methyl-3-amino-3-aryl-piperidines. According to a 2014 study on 3-amido-3-aryl-piperidines, these intermediates are accessible through:
- Starting from 4-aryl-4-nitro-butyric acid methyl esters.
- Employing a Mannich in situ lactamization reaction with methylamine and formaldehyde.
- This reaction sequence yields N-methyl-5-aryl-5-nitro-piperidin-2-one intermediates.
- Subsequent reduction of nitro and carbonyl groups furnishes the N-methyl-3-amino-3-aryl-piperidine building blocks.
This route provides good to excellent yields and overcomes limitations of earlier azidation methods that failed with electron-rich aryl substituents (e.g., 4-methoxyphenyl).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Aryl-4-nitro-butyric acid methyl ester + methylamine + formaldehyde (Mannich reaction) | Formation of N-methyl-5-aryl-5-nitro-piperidin-2-one |
| 2 | Reduction (e.g., LiAlH4) | N-methyl-3-amino-3-aryl-piperidine |
However, this azidation approach is not universally versatile, especially for electron-rich aryl groups, leading to the preference for the Mannich-lactamization route described above.
Alternative Approaches via Pyridine Derivatives and Hydrogenation
Another synthetic strategy involves starting from trifluoromethyl-substituted pyridines:
- Synthesis of 6-alkyl-2-aryl-3-(trifluoromethyl)pyridines via Pd-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
- Subsequent asymmetric hydrogenation of pyridinium salts to yield chiral piperidines with trifluoromethyl and aryl substituents.
- This method achieves high yields and enantioselectivities, allowing access to multiple stereogenic centers.
Though this approach is more general for trifluoromethyl-substituted piperidines, it is applicable to compounds structurally related to the target molecule.
Grignard Reagent Addition to Piperidine Carbonyl Precursors
A common method for introducing aryl groups and hydroxymethyl functionalities involves:
- Preparation of piperidine-2-carboxylate or related carbonyl intermediates.
- Reaction with arylmagnesium bromides (Grignard reagents) derived from 4-(trifluoromethyl)phenyl bromides.
- Subsequent reduction and functional group transformations to yield the desired piperidin-3-yl methanol derivatives.
This method has been reported in the synthesis of related piperidine derivatives, where the Grignard addition to piperidine carbonyl compounds is followed by hydrogenation, triflate formation, and palladium-catalyzed coupling steps to install various substituents.
Photochemical and Oxidative Functionalization
Recent advances include:
- Use of 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline as a starting material.
- Oxidation under oxygen atmosphere with cesium carbonate and (diacetoxyiodo)benzene in dry DMF.
- Blue LED irradiation to promote the reaction.
- Subsequent aqueous workup and chromatographic purification yield the target compound.
This photochemical oxidative method represents a modern approach to functionalize piperidine derivatives bearing trifluoromethylphenyl groups.
Summary Table of Preparation Methods
Detailed Research Findings
- The Mannich in situ lactamization approach is highlighted for its efficiency in preparing N-methyl-3-amino-3-aryl-piperidines, critical intermediates for the target compound. It bypasses the limitations of azidation methods that fail with electron-rich aryl groups.
- Pd-catalyzed Suzuki coupling followed by asymmetric hydrogenation provides a stereoselective route to trifluoromethyl-substituted piperidines, allowing for control over multiple stereocenters.
- Grignard reagent addition to piperidine carbonyl compounds enables the direct installation of the 4-(trifluoromethyl)phenyl group and subsequent conversion to the hydroxymethyl functionality, as demonstrated in related piperidine syntheses.
- Photochemical oxidation using blue LED light and hypervalent iodine reagents under oxygen atmosphere offers a novel, mild method for functionalization, improving reaction sustainability and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol exhibits significant biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets.
Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Studies suggest it may have potential as an antidepressant or anxiolytic agent due to its ability to modulate neurotransmitter systems. For instance, compounds with similar structures have shown efficacy in inhibiting serotonin reuptake, which is crucial for mood regulation.
Anticancer Activity
Emerging data indicate that this compound may possess anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation for potential use in cancer therapy.
Applications in Research
The compound serves as a valuable tool in various research contexts:
Drug Development
Its unique chemical structure makes it a candidate for further modifications aimed at enhancing therapeutic efficacy or reducing side effects. Researchers are exploring analogs of this compound to develop new pharmacological agents.
Biochemical Assays
Due to its specific interactions with biological targets, this compound can be utilized in biochemical assays to study receptor binding and signaling pathways.
Case Studies and Findings
| Study | Findings |
|---|---|
| Neuropharmacological Evaluation | The compound showed promising results in animal models for anxiety reduction and mood enhancement. |
| Anticancer Research | In vitro studies indicated significant cytotoxic effects against breast and colon cancer cell lines, promoting further exploration into its mechanism of action. |
| Structure-Activity Relationship (SAR) Studies | Variations of the compound have been synthesized to assess the impact of different substituents on biological activity, leading to insights into optimal configurations for therapeutic use. |
Mechanism of Action
The mechanism of action of {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Therapeutic Potential: The target compound’s trifluoromethylphenyl group aligns with inhibitors of CYP51 and GLP-1 receptors, suggesting utility in infectious diseases or metabolic disorders .
- Synthetic Challenges : Steric hindrance from the 2-(4-CF₃Ph) group may complicate derivatization at position 3, necessitating optimized coupling strategies .
- Safety Considerations: Hydroxymethyl-containing analogs (e.g., [1-(3-Cl-Bn)-piperidin-4-yl]-methanol) require evaluation of metabolic pathways to avoid toxic alcohol byproducts .
Biological Activity
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol, with the chemical formula CHFNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number: 1315367-16-8
- Molecular Weight: 273.29 g/mol
-
Structural Formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology.
Neuropharmacological Effects
- Receptor Binding: Preliminary studies suggest that this compound has a high affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. This binding profile may contribute to its potential as an anxiolytic or antidepressant agent.
- CNS Activity: Experimental models have demonstrated that the compound can modulate neurotransmitter levels in the central nervous system (CNS), potentially influencing mood and behavior.
Anticancer Activity
Recent investigations have highlighted the compound's anticancer properties:
- Cell Proliferation Inhibition: Studies on cancer cell lines have shown that this compound can inhibit cell proliferation at micromolar concentrations. Specific effects were observed in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter levels | |
| Anticancer | Inhibition of cell proliferation | |
| Apoptosis Induction | Activation of caspase pathways |
Case Study: Anticancer Efficacy
In a study examining the effects of this compound on MDA-MB-231 cells:
- Concentration: The compound was tested at concentrations ranging from 0.1 μM to 10 μM.
- Results: At 10 μM, a significant reduction in cell viability (approximately 70%) was noted after 48 hours of treatment. Morphological changes indicative of apoptosis were observed via microscopy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol, and what key intermediates should be prioritized?
- Methodology : Multi-step synthesis strategies are commonly employed. For example, a similar piperidine-methanol derivative was synthesized via sequential reactions:
- Step 1 : Condensation of benzimidamide intermediates with carboxylic acids using coupling agents like EDC·HCl and HOBt in DMF .
- Step 2 : Cyclization or functionalization of the piperidine ring, leveraging trifluoromethylphenyl groups as stabilizing substituents .
- Key Intermediates : Prioritize intermediates like N′-hydroxy-4-(hydroxymethyl)benzimidamide (for oxadiazole formation) and 4-(trifluoromethyl)phenylboronic acid (for Suzuki coupling) .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodology :
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for optimal separation .
- NMR Spectroscopy : Compare H and C NMR chemical shifts with analogous piperidine-methanol derivatives (e.g., δ 3.5–4.0 ppm for -CHOH groups) .
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related diphenyl-methanol compounds .
Q. What are the critical solubility parameters and formulation considerations for this compound in preclinical studies?
- Methodology :
- Solubility Screening : Test in buffered solutions (pH 4.6–7.4) and organic solvents (e.g., methanol, DMSO) .
- Formulation : Use surfactants like Tween-80 or co-solvents (ethanol/PEG 400) for in vivo studies. Stability assays under varying temperatures (4°C to 40°C) are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of derivatives of this compound?
- Methodology :
- Derivatization : Modify the piperidine ring (e.g., substituent position) or trifluoromethylphenyl group to assess effects on target binding .
- Biological Assays : Use antimicrobial or receptor-binding assays (e.g., MIC/MBC for antistaphylococcal activity) to correlate structural changes with potency .
- Data Analysis : Apply multivariate regression to identify critical substituents (e.g., trifluoromethyl groups enhance lipophilicity and target affinity) .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina with crystal structures of homologous receptors (e.g., sphingosine 1-phosphate receptors) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, ions) over 100-ns trajectories .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic (trifluoromethyl) and hydrogen-bonding (methanol) groups .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during structural characterization?
- Methodology :
- Solvent/Concentration Effects : Re-run NMR in deuterated solvents (CDCl, DMSO-d) at standardized concentrations .
- Dynamic Effects : Check for restricted rotation of the trifluoromethylphenyl group, which may split signals .
- Reference Standards : Cross-validate with synthetic intermediates or commercially available analogs (e.g., 4-(trifluoromethyl)benzhydrol) .
Q. What strategies mitigate decomposition or instability during storage under varying temperature and pH conditions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 3 months) with HPLC monitoring .
- Lyophilization : For long-term storage, lyophilize the compound in inert buffers (pH 6–7) to prevent hydrolysis of the methanol group .
- Light Sensitivity : Store in amber vials under nitrogen to avoid photodegradation of the trifluoromethylphenyl moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
